molecular formula C22H26O7 B1632084 Lariciresinol acetate

Lariciresinol acetate

Cat. No. B1632084
M. Wt: 402.4 g/mol
InChI Key: LVYMIYJFCKIBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lariciresinol acetate is a natural product found in Aglaia, Aglaia elaeagnoidea, and other organisms with data available.

Scientific Research Applications

Anti-Cancer Properties

  • Apoptosis in Liver Cancer Cells : Lariciresinol induces apoptosis in HepG2 liver cancer cells through the mitochondrial-mediated apoptosis pathway. It significantly suppresses cell viability, inhibits cell proliferation, and induces apoptosis, possibly via the activation of the mitochondrial-mediated pathway (Ma et al., 2018).
  • Effects in Breast Cancer : Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats (Saarinen et al., 2008).

Antifungal and Antibacterial Properties

  • Antifungal Activity : Lariciresinol shows potent antifungal properties against human pathogenic fungal strains and induces membrane permeabilization in Candida albicans (Hwang et al., 2011).
  • Antibacterial Efficacy : It has significant antibacterial effects against foodborne pathogens such as Staphylococcus aureus and Escherichia coli O157:H7 (Bajpai et al., 2017).

Antidiabetic Effects

  • Management of Diabetes : Lariciresinol exhibits anti-diabetic activity by inhibiting α-glucosidase, enhancing insulin signaling, and improving glucose homeostasis (Alam et al., 2022).

Antioxidant Activities

  • Antioxidative Properties : Lariciresinol possesses strong radical scavenging activity, inhibits ROS generation, and increases the transcriptional and translational levels of antioxidant enzymes (Bajpai et al., 2017).

Other Scientific Research

  • Proteomic Analysis in Cancer Cells : Proteomic analysis indicates that lariciresinol affects proteins involved in cell proliferation, metabolism, cytoskeletal organization, and movement, suggesting its multi-target anti-cancer effects potentially related to the ubiquitin-proteasome pathway (Ma et al., 2016).

properties

IUPAC Name

[2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O7/c1-13(23)28-12-17-16(8-14-4-6-18(24)20(9-14)26-2)11-29-22(17)15-5-7-19(25)21(10-15)27-3/h4-7,9-10,16-17,22,24-25H,8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYMIYJFCKIBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(COC1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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